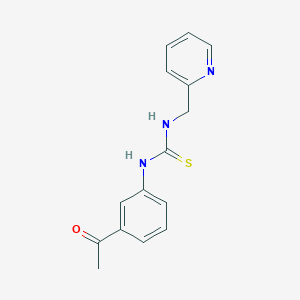![molecular formula C16H14F3NO2 B5771100 N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring, which is further substituted with a 2,3-dimethylphenoxy group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(2,3-dimethylphenoxy)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the trifluoroacetamide group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoroacetamide group or other functional groups within the molecule.
Substitution: The phenyl rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets within biological systems. The trifluoroacetamide group can interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2,3-dimethylphenoxy)phenyl]-2-phenylacetamide
- 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid
- N-[4-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)propanamide
Uniqueness
N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. The specific substitution pattern on the phenyl rings also contributes to its unique characteristics compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-10-4-3-5-14(11(10)2)22-13-8-6-12(7-9-13)20-15(21)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNIYHZDSZTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5771022.png)

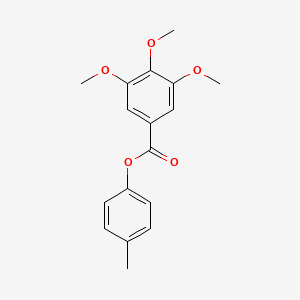
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5771072.png)
![N~2~-methyl-N-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)
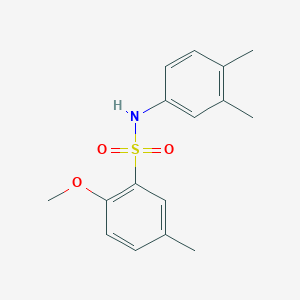

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)
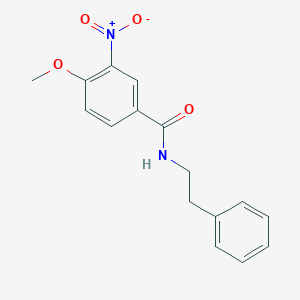
![1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)
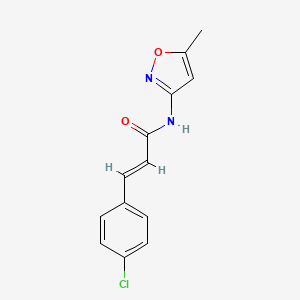
![2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5771115.png)
![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
